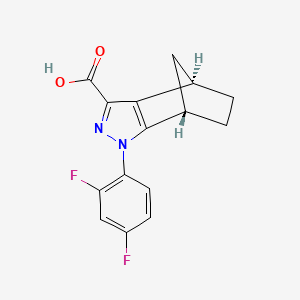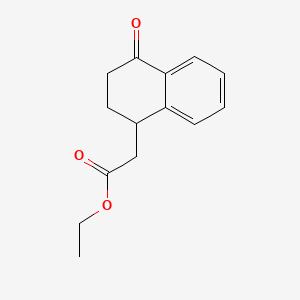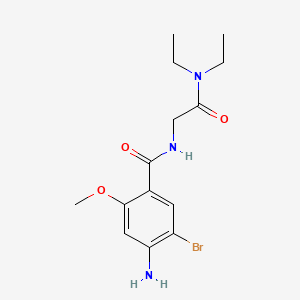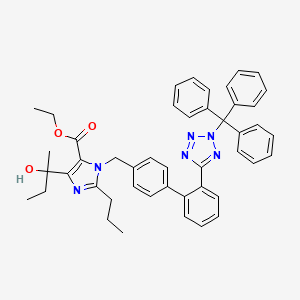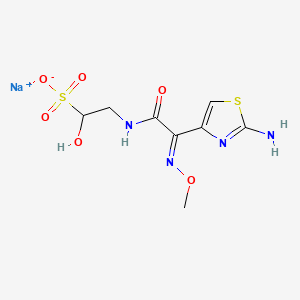
T 2588G Sodium Bisulfite adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of T 2588G Sodium Bisulfite adduct involves the reaction of the parent compound with sodium bisulfite. The synthetic route typically includes the formation of the bisulfite adduct through the addition of sodium metabisulfite to the parent compound in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet regulatory standards .
Analyse Des Réactions Chimiques
T 2588G Sodium Bisulfite adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
T 2588G Sodium Bisulfite adduct has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of cephalosporin impurities.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research on the compound includes its potential use in developing new antibiotics and understanding the mechanisms of existing ones.
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
Mécanisme D'action
The mechanism of action of T 2588G Sodium Bisulfite adduct involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of bacterial cell wall synthesis, similar to other cephalosporins, resulting in antibacterial effects .
Comparaison Avec Des Composés Similaires
T 2588G Sodium Bisulfite adduct can be compared with other similar compounds, such as:
Cefepime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Cefpiramide: Another cephalosporin with comparable antibacterial properties.
Cefpodoxime Proxetil: A cephalosporin used for treating bacterial infections. The uniqueness of this compound lies in its specific structure and its use as an impurity reference material, which distinguishes it from other cephalosporins .
Propriétés
Formule moléculaire |
C8H11N4NaO6S2 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C8H12N4O6S2.Na/c1-18-12-6(4-3-19-8(9)11-4)7(14)10-2-5(13)20(15,16)17;/h3,5,13H,2H2,1H3,(H2,9,11)(H,10,14)(H,15,16,17);/q;+1/p-1/b12-6+; |
Clé InChI |
AMBBMGHAIKICBU-WXIWBVQFSA-M |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)

![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
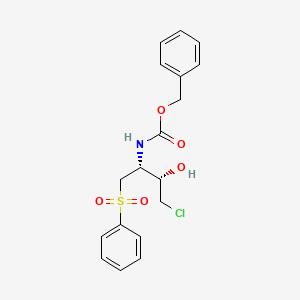
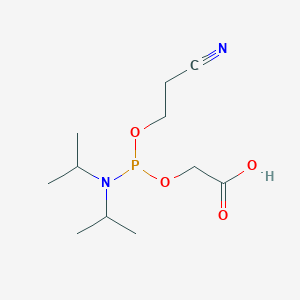
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
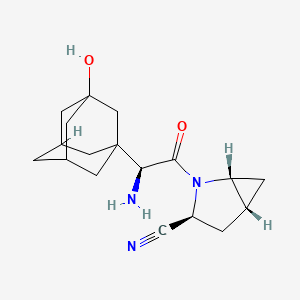
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
